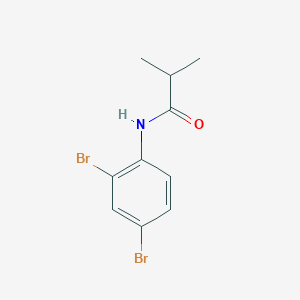
N-(2,4-dibromophenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dibromophenyl)-2-methylpropanamide is an organic compound with the molecular formula C10H11Br2NO It is a derivative of acetamide, where the hydrogen atoms on the phenyl ring are substituted with bromine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)-2-methylpropanamide typically involves the bromination of aniline derivatives followed by acylation. One common method is the bromination of 2,4-dibromoaniline, which is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dibromophenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(2,4-dibromophenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dibromophenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The bromine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The amide group can form hydrogen bonds, further stabilizing the interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: A precursor in the synthesis of N-(2,4-dibromophenyl)-2-methylpropanamide.
2,4-Dibromophenol: Another brominated phenyl derivative with different functional groups.
N-(2,5-dibromophenyl)acetamide: A similar compound with bromine atoms at different positions on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the 2-methylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
N-(2,4-dibromophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11Br2NO/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
InChI Key |
VBKSMGMHJGPEJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


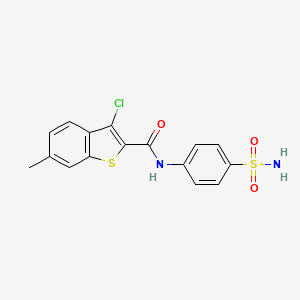
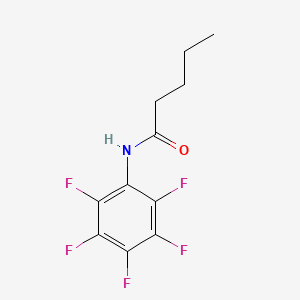
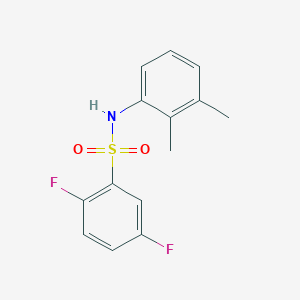
![1-(Methylsulfonyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B10965612.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenylbutanamide](/img/structure/B10965617.png)
![6-Amino-4-(4-fluorophenyl)-3-propyl-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B10965619.png)
![Butyl 4-[(cyclohexylcarbamoyl)amino]benzoate](/img/structure/B10965622.png)
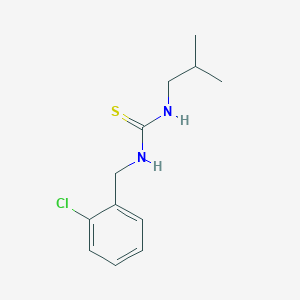
![4-[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10965628.png)
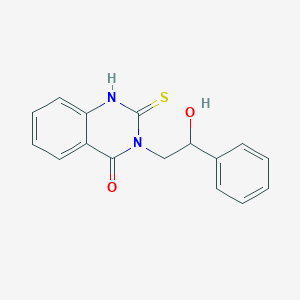
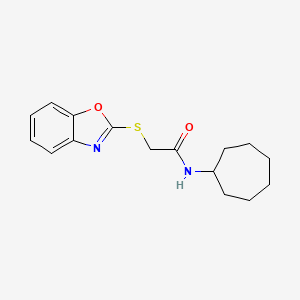
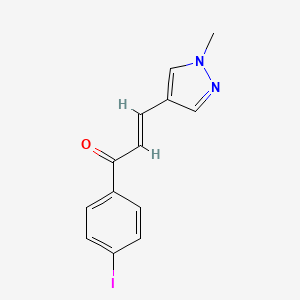
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10965657.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965662.png)
